molecular formula C12H14N4O B1491241 3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-00-7

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No. B1491241
CAS RN: 2098056-00-7
M. Wt: 230.27 g/mol
InChI Key: ONAULLUKXBCISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a complex organic molecule that contains several functional groups, including an imidazole ring and a furan ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is complex due to the presence of several functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” are likely to be complex due to the presence of several reactive functional groups. The imidazole ring, in particular, is known to participate in a wide range of chemical reactions .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Treatment of Lung Cancer

A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones have shown cytotoxic effect against lung cancer cell line (A549) .

Anti-inflammatory

Pyrazoles, which are nitrogen-containing heterocycles, have shown anti-inflammatory properties . They play an important role in medicinal chemistry due to their wide range of biological applications .

Anticonvulsant

Pyrazoles have also been used as anticonvulsants . They have been found to be effective in controlling seizures .

Antioxidant

Pyrazoles exhibit antioxidant properties . They have been used to combat oxidative stress, which is a key factor in many diseases .

Anticancer

Pyrazoles have shown anticancer properties . They have been used in the treatment of various types of cancers .

Antimicrobial Activities

Pyrazoles have also been used for their antimicrobial activities . They have been found to be effective against a variety of microbial infections .

properties

IUPAC Name

3-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAULLUKXBCISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.